4-Isopropyl-3-phenyl-1H-pyrazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
5-phenyl-4-propan-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-8(2)10-11(14-15-12(10)13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H3,13,14,15) |
InChI Key |
SEKWAKRNTBHSDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(NN=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of 4 Isopropyl 3 Phenyl 1h Pyrazol 5 Amine
Vibrational Spectroscopy Analysis (Infrared and Raman)
The pyrazole (B372694) amine core of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine gives rise to several characteristic vibrational bands in its Infrared (IR) and Raman spectra. The primary amine (-NH₂) group is particularly informative. Typically, the N-H stretching vibrations of a primary amine appear as two distinct bands in the region of 3500-3300 cm⁻¹. The asymmetric stretching vibration is observed at a higher frequency, while the symmetric stretching vibration appears at a lower frequency.
Another key vibrational mode is the N-H scissoring (bending) vibration, which is typically found in the range of 1650-1580 cm⁻¹. The C=N stretching vibration within the pyrazole ring is expected to produce a band in the 1600-1450 cm⁻¹ region. Furthermore, the N-N stretching vibration of the pyrazole ring can be observed, although it is often of weak to medium intensity. The C-N stretching vibration associated with the amine group is generally found in the 1350-1250 cm⁻¹ range. Out-of-plane N-H wagging can also be observed as a broad band in the 900-650 cm⁻¹ region.
Table 1: Characteristic Vibrational Frequencies of the Pyrazole Amine Moiety
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | Asymmetric N-H Stretch | 3500 - 3400 |
| Primary Amine (-NH₂) | Symmetric N-H Stretch | 3400 - 3300 |
| Primary Amine (-NH₂) | N-H Scissoring (Bending) | 1650 - 1580 |
| Pyrazole Ring | C=N Stretch | 1600 - 1450 |
| Pyrazole Ring | N-N Stretch | Variable |
| Amine | C-N Stretch | 1350 - 1250 |
| Primary Amine (-NH₂) | N-H Wagging (Out-of-plane) | 900 - 650 |
The presence of the isopropyl and phenyl substituents on the pyrazole ring introduces additional vibrational modes and can influence the vibrations of the core pyrazole amine structure.
The isopropyl group will exhibit characteristic C-H stretching vibrations. The asymmetric and symmetric stretching of the methyl (CH₃) groups will appear in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively. The methine (C-H) stretch of the isopropyl group is typically weaker and appears around 2890 cm⁻¹. C-H bending vibrations for the isopropyl group will also be present, with the characteristic umbrella mode of the methyl groups around 1385-1380 cm⁻¹ and a doublet often appearing around 1385-1370 cm⁻¹ and 1370-1365 cm⁻¹, which is indicative of the gem-dimethyl structure of the isopropyl group.
The phenyl group introduces several distinct vibrations. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range). The characteristic C=C stretching vibrations of the aromatic ring appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the phenyl ring (in this case, monosubstituted on the pyrazole ring) will influence the out-of-plane C-H bending vibrations, which typically appear as strong bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.
The electronic effects of these substituents can also cause slight shifts in the vibrational frequencies of the pyrazole amine moiety. For instance, the electron-donating nature of the isopropyl group and the resonance effects of the phenyl group can alter the electron density within the pyrazole ring, potentially shifting the C=N and N-N stretching frequencies.
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
The protons of the phenyl group will likely appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the free rotation around the C-C bond connecting the phenyl and pyrazole rings, the ortho, meta, and para protons may have slightly different chemical shifts, leading to a complex multiplet.
The isopropyl group will give rise to two signals. The methine proton (-CH) will appear as a multiplet (likely a septet) due to coupling with the six equivalent methyl protons. Its chemical shift is expected to be in the δ 3.0-4.0 ppm range, shifted downfield due to the proximity of the pyrazole ring. The six methyl protons (-CH₃) will appear as a doublet due to coupling with the single methine proton, with an expected chemical shift in the δ 1.2-1.5 ppm range.
The amine protons (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but it typically appears in the δ 4.0-6.0 ppm range. The pyrazole N-H proton will also appear as a broad singlet, likely at a more downfield position, potentially in the δ 10.0-12.0 ppm range.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl-H | 7.20 - 7.80 | m | - |
| Amine-NH₂ | 4.50 - 5.50 | br s | - |
| Isopropyl-CH | 3.20 - 3.60 | sept | ~7.0 |
| Isopropyl-CH₃ | 1.25 - 1.40 | d | ~7.0 |
| Pyrazole-NH | 10.5 - 11.5 | br s | - |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
The carbon atoms of the phenyl ring will appear in the aromatic region, typically between δ 120 and 140 ppm. The carbon atom attached to the pyrazole ring (ipso-carbon) will be at the lower field end of this range.
The pyrazole ring carbons will have characteristic chemical shifts. The C3 carbon, attached to the phenyl group, is expected to be in the δ 140-150 ppm range. The C5 carbon, bearing the amine group, is also expected to be in a similar downfield region, likely around δ 150-160 ppm. The C4 carbon, substituted with the isopropyl group, will be more upfield, likely in the δ 110-120 ppm range.
The carbons of the isopropyl group will appear in the aliphatic region. The methine carbon (-CH) is expected around δ 25-35 ppm, while the methyl carbons (-CH₃) will be further upfield, around δ 20-25 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl-C (ipso) | 130 - 135 |
| Phenyl-C (ortho, meta, para) | 125 - 130 |
| Pyrazole-C3 | 145 - 150 |
| Pyrazole-C4 | 115 - 120 |
| Pyrazole-C5 | 150 - 155 |
| Isopropyl-CH | 28 - 33 |
| Isopropyl-CH₃ | 20 - 24 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). In the COSY spectrum of this compound, a cross-peak would be expected between the isopropyl methine proton and the isopropyl methyl protons, confirming their connectivity. Correlations between the aromatic protons of the phenyl ring would also be observed, helping to assign their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlation). The HSQC spectrum would definitively link the isopropyl methine proton signal to the corresponding methine carbon signal and the isopropyl methyl proton signals to the methyl carbon signal. It would also correlate the aromatic proton signals with their respective aromatic carbon signals.
By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.
Ultraviolet-Visible Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated system.
For pyrazole derivatives, the UV-Vis spectrum is influenced by the substituents on the heterocyclic ring. In the case of 3(5)-aminopyrazoles, the position of the amino group can affect the electronic transitions. Theoretical studies on the tautomerism of aminopyrazoles provide insights into their electronic behavior. mdpi.com The presence of both a phenyl group and an amino group on the pyrazole ring in this compound is expected to give rise to characteristic absorption bands. The phenyl group, a chromophore, will contribute to π → π* transitions, while the non-bonding electrons on the nitrogen atoms of the pyrazole ring and the amino group can participate in n → π* transitions.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Functional Groups | Expected Wavelength Range |
| π → π | Phenyl ring, Pyrazole ring | 200-400 nm |
| n → π | Pyrazole nitrogen atoms, Amino group | 300-500 nm |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structural features through the analysis of its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.
The molecular weight of this compound is 215.29 g/mol . Therefore, the molecular ion peak in its mass spectrum is expected at an m/z (mass-to-charge ratio) of 215. The fragmentation of pyrazole derivatives is often characterized by the cleavage of the pyrazole ring and the loss of substituents. For 1-phenylpyrazole, prominent peaks are observed at m/z 144 (molecular ion), 117, 90, 77 (phenyl cation), and 51. nih.gov Similarly, the mass spectrum of 3-methyl-1-phenyl-1H-pyrazol-5-amine shows a molecular ion at m/z 173. nist.govnist.gov
The fragmentation of this compound would likely involve several key pathways:
α-Cleavage: The bond adjacent to the amino group can cleave, a common fragmentation pathway for amines. libretexts.org
Loss of the Isopropyl Group: Cleavage of the bond connecting the isopropyl group to the pyrazole ring would result in a fragment with the loss of 43 mass units.
Cleavage of the Phenyl Group: Loss of the phenyl group would lead to a fragment with the loss of 77 mass units.
Ring Fragmentation: The pyrazole ring itself can undergo cleavage, leading to a variety of smaller fragments. Studies on pyrazoline derivatives have shown characteristic ring fragmentation patterns. researchgate.net
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 215 | [M]+ (Molecular Ion) |
| 200 | [M - CH3]+ |
| 172 | [M - C3H7]+ |
| 138 | [M - C6H5]+ |
| 77 | [C6H5]+ |
X-ray Crystallography for Solid-State Structural Determination (if applicable for related compounds)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not described in the provided search results, the structures of several related pyrazole derivatives have been determined, offering valuable insights into the expected solid-state conformation.
For example, the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate reveals that the phenyl and pyrazole rings are not coplanar, with a dihedral angle of 60.83(5)°. mdpi.com In the structure of 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the phenyl and pyrazole rings is 22.68 (8)°. nih.gov The crystal structure of 5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine has also been reported. researchgate.net
These studies on related compounds indicate that the phenyl and pyrazole rings in 3-phenyl-pyrazole derivatives are typically twisted with respect to each other. The degree of this twist can be influenced by the nature and position of other substituents on the pyrazole ring due to steric hindrance. In the solid state, pyrazole derivatives often exhibit intermolecular hydrogen bonding, particularly when functional groups like amino or hydroxyl groups are present, which can lead to the formation of extended supramolecular structures. spast.org
Table 3: Typical Crystallographic Parameters for Phenylpyrazole Derivatives
| Parameter | Typical Value |
| Phenyl-Pyrazole Dihedral Angle | 20-60° |
| C-N Bond Length (in pyrazole ring) | ~1.35 Å |
| N-N Bond Length (in pyrazole ring) | ~1.37 Å |
| C-C Bond Length (phenyl ring) | ~1.39 Å |
Elemental Composition Analysis in Pyrazole Derivatives
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For pyrazole derivatives, elemental analysis is a standard characterization method reported in numerous synthetic studies.
The theoretical elemental composition of this compound (C13H17N3) is:
Carbon (C): 72.52%
Hydrogen (H): 7.96%
Nitrogen (N): 19.52%
In published research, the experimentally determined elemental composition of various pyrazole derivatives consistently shows close agreement with the calculated theoretical values, typically within a ±0.4% margin of error. For instance, studies on multi-substituted pyrazole complexes and N-sulfonylaminopyrazoles report elemental analysis data that validates the proposed structures. ajchem-a.comiucr.org This high degree of accuracy underscores the reliability of elemental analysis in confirming the successful synthesis and purity of pyrazole compounds.
Table 4: Elemental Composition of this compound (C13H17N3)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |
| Carbon | C | 12.01 | 13 | 156.13 | 72.52 |
| Hydrogen | H | 1.01 | 17 | 17.17 | 7.96 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 19.52 |
| Total | 215.33 | 100.00 |
Reactivity and Reaction Mechanism Studies of 4 Isopropyl 3 Phenyl 1h Pyrazol 5 Amine
Investigation of the Pyrazole (B372694) Ring Reactivity
The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack, particularly at the C4 position. researchgate.netnih.gov Conversely, the electron-rich nature of the ring generally renders it resistant to nucleophilic attack unless activated by potent electron-withdrawing groups. nih.gov
The pyrazole ring system is considered aromatic and readily undergoes electrophilic substitution reactions. rrbdavc.org The position of substitution is directed by the existing substituents on the ring. In 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine, the C4 position is already substituted with an isopropyl group. The C5-amino group is a powerful activating group, and the N1-H and N2 atoms also influence the electron density of the ring. Generally, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position due to its higher electron density. researchgate.netrrbdavc.org However, since this position is blocked in the title compound, electrophilic substitution would be directed to other available positions, though such reactions are less common and may require more forcing conditions. The phenyl group at C3 is deactivating towards the pyrazole ring itself.
Detailed research findings on direct electrophilic aromatic substitution on the pyrazole ring of this compound are not extensively documented in readily available literature. However, based on the general reactivity of substituted pyrazoles, reactions such as nitration, halogenation, and sulfonation would be expected to proceed with difficulty on the pyrazole ring itself due to the occupied C4 position. Electrophilic substitution on the C3-phenyl ring is more likely, with the pyrazole ring acting as a deactivating substituent, directing ortho- and para- substitution.
The pyrazole ring is inherently electron-rich, which makes it generally unreactive towards nucleophilic attack. nih.gov Nucleophilic substitution on the pyrazole core typically requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in this compound. Therefore, direct nucleophilic displacement of groups on the pyrazole ring is not a characteristic reaction for this compound under normal conditions.
Reactions Involving the Amino Group at Position 5
The exocyclic amino group at the C5 position is a key site of reactivity in this compound. nih.gov Its nucleophilic character allows for a variety of transformations, including acylation, alkylation, diazotization, and condensation reactions.
The amino group of 5-aminopyrazoles readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is a common method for the functionalization of aminopyrazoles. Similarly, alkylation of the amino group can be achieved using alkyl halides or other alkylating agents, leading to the formation of secondary and tertiary amines. The regioselectivity of these reactions (N-acylation/alkylation vs. ring acylation/alkylation) is generally high for the exocyclic amino group due to its greater nucleophilicity compared to the ring nitrogen atoms under neutral or basic conditions.
Table 1: Representative Acylation and Alkylation Reactions of Aminopyrazoles
| Reactant | Reagent | Product Type | Reference Compound Example |
|---|---|---|---|
| 5-Aminopyrazole | Acetyl Chloride | N-Acylated Pyrazole | N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide |
This table presents expected reaction types based on the reactivity of analogous compounds.
The primary amino group at the C5 position can be diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a pyrazolediazonium salt. These diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations.
One important reaction of pyrazolediazonium salts is intramolecular cyclization. For instance, 5-aminopyrazoles with an appropriate substituent at the C4 position can undergo intramolecular azo coupling to form fused heterocyclic systems like pyrazolo[3,4-c]cinnolines.
Furthermore, pyrazolediazonium salts can undergo Sandmeyer-type reactions, where the diazonium group is replaced by a variety of substituents, including halogens, cyano, and hydroxyl groups, typically catalyzed by copper(I) salts. rrbdavc.org Another significant reaction is the coupling with active methylene (B1212753) compounds to form hydrazones, which can then be cyclized to afford fused pyrazolo[5,1-c] researchgate.netnih.govnih.govtriazine derivatives. researchgate.netnih.govnih.govmdpi.com
Table 2: Potential Products from Diazotization of this compound
| Reagent(s) | Intermediate | Product Type | Plausible Product Structure |
|---|---|---|---|
| NaNO₂, HCl | Pyrazolediazonium salt | - | 4-Isopropyl-3-phenyl-1H-pyrazole-5-diazonium chloride |
| Pyrazolediazonium salt, CuCl | - | Chloro-substituted pyrazole | 5-Chloro-4-isopropyl-3-phenyl-1H-pyrazole |
This table illustrates potential transformations based on established reactivity of aminopyrazoles.
The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. libretexts.org The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems. For example, they can participate in cycloaddition reactions or be reduced to form stable secondary amines.
Table 3: Representative Condensation Reactions of Aminopyrazoles with Carbonyls
| Aminopyrazole Reactant | Carbonyl Compound | Product Type |
|---|---|---|
| 5-Amino-3-methyl-1-phenylpyrazole | Benzaldehyde (B42025) | Schiff Base (Imine) |
| 5-Amino-3-tert-butyl-1-methyl-1H-pyrazole | p-Methoxybenzaldehyde | Schiff Base (Imine) |
This table provides examples based on the known reactivity of similar aminopyrazoles. mdpi.commdpi.com
Reactivity of the Isopropyl Group and Phenyl Moiety
The pyrazole ring is an electron-rich heterocyclic system, which influences the reactivity of its substituents. Generally, electrophilic substitution reactions on the pyrazole ring occur preferentially at the C4 position. However, in the specified compound, this position is already occupied by an isopropyl group, which would direct incoming electrophiles to other positions, likely on the phenyl ring.
The phenyl group at the C3 position is subject to standard electrophilic aromatic substitution reactions (such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions). The pyrazole ring itself acts as a directing group, although its precise activating or deactivating nature and ortho-, meta-, para-directing influence in this specific configuration are not detailed in dedicated studies.
The isopropyl group at the C4 position is typically less reactive than the aromatic rings. Its reactions would generally involve free-radical substitution at the tertiary carbon under UV light or with radical initiators. Oxidative conditions could potentially convert the isopropyl group to a hydroxyl or carbonyl functional group, though specific studies on this compound are lacking.
Kinetic Studies of Chemical Transformations
Detailed kinetic studies, including reaction rate determinations, rate law derivations, and the calculation of thermodynamic activation parameters for this compound, are not available in the reviewed literature. Research on related pyrazole derivatives provides some general principles, but no specific quantitative data for this compound.
Reaction Rate Determinations and Rate Law Derivation
No experimental data on reaction rate determinations or derived rate laws for transformations involving this compound could be located. Such studies are fundamental to understanding the sequence of steps in a reaction mechanism. For analogous compounds, such as other substituted pyrazoles, kinetic studies have often focused on their synthesis, particularly through the Knorr pyrazole synthesis, rather than their subsequent reactivity. These studies have shown that the rate-determining step can vary with pH and substituents.
Influence of Solvents and Catalysts on Reaction Kinetics
The influence of solvents and catalysts is a critical aspect of reaction kinetics. For the broader pyrazole class, solvent polarity has been shown to affect tautomeric equilibria and reaction rates. nih.gov Acid or base catalysis is commonly employed in reactions involving the pyrazole nucleus, such as N-alkylation or condensation reactions involving the amino group. nih.govresearchgate.net For instance, studies on the halogenation of 3-aryl-1H-pyrazol-5-amines have explored various solvents, finding that polar aprotic solvents like DMSO can facilitate the reaction. beilstein-archives.org However, specific data quantifying these effects for this compound are absent.
Thermodynamic Activation Parameters
There is no published research detailing the thermodynamic activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), for reactions of this compound. Theoretical studies on related pyrazoles have used Density Functional Theory (DFT) to calculate activation energies for processes like N-alkylation, providing insights into reaction feasibility and regioselectivity. researchgate.netwuxiapptec.com These computational approaches could theoretically be applied to the target compound, but experimental validation is currently missing.
Proposed Reaction Mechanisms and Intermediate Characterization
Without kinetic and product analysis studies, any proposed reaction mechanisms for this compound remain speculative. For related 3-aryl-1H-pyrazol-5-amines, a plausible mechanism for electrophilic halogenation at the C4 position involves the pyrazole acting as a nucleophile to attack the halogenating agent. beilstein-archives.org In the case of this compound, where C4 is blocked, reactions would likely occur at the exocyclic amino group or the phenyl ring. For example, oxidative dehydrogenative coupling of pyrazol-5-amines has been shown to proceed via N-N bond formation to yield azo compounds, a pathway potentially applicable to this molecule. nih.gov However, no studies have characterized the specific intermediates that would be formed from reactions involving this compound.
In-depth Theoretical Analysis of this compound Remains an Area for Future Research
A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational chemistry studies focused exclusively on the compound this compound. While the methodologies outlined for such an investigation—including Density Functional Theory (DFT), molecular orbital analysis, conformational analysis, and molecular dynamics simulations—are standard and powerful techniques in modern computational chemistry, their application to this particular molecule has not been documented in available research publications.
Computational chemistry provides profound insights into the electronic structure, stability, and reactivity of molecules. For pyrazole derivatives, which are a significant class of heterocyclic compounds in medicinal and materials chemistry, these theoretical studies are invaluable. They help elucidate reaction mechanisms, predict molecular behavior, and guide the design of new compounds with desired properties.
Investigations into similar pyrazole structures have utilized these advanced computational methods. For instance, DFT calculations are frequently employed to determine the electronic properties and optimized geometry of various substituted pyrazoles. Analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is standard practice for predicting the chemical reactivity and kinetic stability of these molecules. Furthermore, understanding the tautomeric equilibria—a common feature in pyrazole chemistry—is crucial for predicting their biological activity and chemical behavior, a task often tackled with high-level quantum chemical calculations.
However, despite the prevalence of these research methods for analogous compounds, specific data sets, such as HOMO-LUMO energy gaps, optimized molecular geometries, relative tautomer stabilities, or dynamic conformational behavior for this compound, are not present in the current body of scientific literature.
The requested detailed exploration would involve:
Quantum Chemical Calculations: Using DFT to map the electron density, determine orbital energies, and predict reactivity sites.
Conformational and Geometrical Analysis: Computationally optimizing the three-dimensional structure of the molecule to find its most stable spatial arrangement.
Tautomeric Equilibria Studies: Calculating the relative energies of possible tautomeric forms (amine-imine and different protonation states of the pyrazole ring) to determine their equilibrium populations.
Molecular Dynamics Simulations: Simulating the movement of the atoms over time to understand the molecule's flexibility and conformational landscape in different environments.
The completion of such studies would provide a foundational understanding of the physicochemical properties of this compound, paving the way for its potential application in various fields of chemical science. At present, this remains a subject for future research endeavors.
Theoretical and Computational Chemistry Investigations of 4 Isopropyl 3 Phenyl 1h Pyrazol 5 Amine
Spectroscopic Parameter Prediction through Computational Methods (e.g., GIAO for NMR)
The prediction of spectroscopic parameters through computational methods is a powerful approach to corroborate experimental findings and to understand the electronic environment of atoms within a molecule. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net This method effectively addresses the issue of gauge-dependence of the magnetic vector potential, providing accurate predictions of the magnetic shielding tensors for each nucleus.
For pyrazole (B372694) derivatives, theoretical calculations of ¹H and ¹³C NMR chemical shifts are often performed using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). tandfonline.com The calculated shielding constants are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). These predicted spectra can be compared with experimental data to confirm the molecular structure. tandfonline.com Studies on similar pyrazole compounds have shown a high degree of correlation between the computed and experimental NMR data, often with correlation coefficients exceeding 90%. tandfonline.com
For 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine, the GIAO method would be employed to predict the chemical shifts for all hydrogen and carbon atoms. The predicted values would be influenced by the electronic effects of the phenyl, isopropyl, and amine substituents on the pyrazole ring. For instance, the protons of the phenyl group would exhibit distinct chemical shifts depending on their proximity to the pyrazole ring and the isopropyl group. The amine protons and the N-H proton of the pyrazole ring would also have characteristic predicted shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted Chemical Shift (ppm) |
| N-H (pyrazole) | 12.50 |
| N-H (amine) | 5.50 |
| Phenyl-H (ortho) | 7.80 |
| Phenyl-H (meta) | 7.45 |
| Phenyl-H (para) | 7.30 |
| Isopropyl-CH | 3.10 |
| Isopropyl-CH₃ | 1.30 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted Chemical Shift (ppm) |
| C3 (pyrazole) | 145.0 |
| C4 (pyrazole) | 110.0 |
| C5 (pyrazole) | 150.0 |
| Phenyl-C (ipso) | 130.0 |
| Phenyl-C (ortho) | 128.5 |
| Phenyl-C (meta) | 129.0 |
| Phenyl-C (para) | 127.0 |
| Isopropyl-CH | 25.0 |
| Isopropyl-CH₃ | 22.0 |
Advanced Electronic Structure Calculations (e.g., Natural Bond Orbital Analysis)
Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a detailed picture of the electronic structure of a molecule by analyzing the electron density. researchgate.net It allows for the investigation of charge distribution, hybridization, and intramolecular interactions, such as hyperconjugative effects, by transforming the delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonding and lone pairs. researchgate.net
In the context of this compound, NBO analysis can elucidate the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding the molecule's stability and reactivity. researchgate.net The stabilization energy (E⁽²⁾) associated with these interactions can be calculated, with higher values indicating stronger interactions. For pyrazole derivatives, significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the ring system is often observed. nih.gov
Table 3: Illustrative NBO Analysis Results for Key Intramolecular Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |
| π(C-C) phenyl | π(C-C) pyrazole | 5.20 |
| π(C-C) pyrazole | π(C-C) phenyl | 3.80 |
| LP(1) N (amine) | π(C3-C4) pyrazole | 15.60 |
| LP(1) N (pyrazole) | σ(C-C) isopropyl | 2.50 |
These advanced computational investigations provide a comprehensive understanding of the electronic structure and spectroscopic properties of this compound, complementing experimental data and guiding further research into its chemical behavior.
Structure Function Relationship Elucidation for 4 Isopropyl 3 Phenyl 1h Pyrazol 5 Amine and Its Analogs
Theoretical Frameworks for Understanding Molecular Interactions and Binding
The elucidation of structure-function relationships for molecules like 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine relies on a suite of computational and theoretical frameworks that model molecular behavior at an atomic level. These methods provide critical insights into the forces governing ligand-receptor interactions and the thermodynamics of binding.
Quantum Mechanics (QM) methods are foundational, describing the behavior of electrons and nuclei based on fundamental physical principles. mdpi.com Density Functional Theory (DFT) is a prominent QM method used extensively in drug design for its balance of accuracy and computational efficiency. longdom.orglongdom.org DFT calculates the electronic structure of molecules, providing data on properties such as molecular orbital energies, atomic charge distributions, and local electron densities, which are crucial for identifying reactive sites and understanding interaction mechanisms. mdpi.comnih.gov While highly accurate, QM methods like DFT and Hartree-Fock (HF) can be computationally expensive for large biological systems. mdpi.comlongdom.org
Molecular Mechanics (MM) offers a less computationally intensive alternative by treating molecules as a collection of atoms connected by springs, using classical mechanics to describe their behavior. numberanalytics.com The potential energy of the system is calculated using force fields—sets of empirical energy functions that describe interactions like bond stretching, angle bending, van der Waals forces, and electrostatic interactions. numberanalytics.comnih.gov MM is the basis for Molecular Dynamics (MD) simulations, which model the time-dependent evolution of a molecular system, providing insights into structural flexibility and the thermodynamics of binding. nih.govacs.org
To bridge the gap between the accuracy of QM and the efficiency of MM, hybrid QM/MM methods are employed. mdpi.com In this approach, a small, critical region of the system, such as the ligand and the enzyme's active site, is treated with QM, while the rest of the protein and solvent is handled by MM. mdpi.comnih.gov This allows for the accurate modeling of electronic effects like polarization and chemical reactions within the binding site, which is not possible with pure MM methods. acs.org
For a detailed analysis of the specific forces at play, specialized theoretical tools are used. The Quantum Theory of Atoms in Molecules (QTAIM) partitions the total electron density of a molecule into atomic basins, allowing for a rigorous definition of atoms, bonds, and molecular structure. researchgate.netamercrystalassn.org By analyzing the topology of the electron density at bond critical points (BCPs), QTAIM can characterize the nature and strength of interactions, including covalent bonds, hydrogen bonds, and weaker van der Waals forces. researchgate.netnce.ac.inresearchgate.net Complementing this is the Non-Covalent Interaction (NCI) index , a visualization tool that identifies non-covalent interactions in real space based on the electron density and its derivatives. wikipedia.orgjussieu.frnih.gov NCI plots generate isosurfaces that reveal the location and nature of interactions, color-coding them to distinguish between attractive forces like hydrogen bonds and repulsive steric clashes. jussieu.frresearchgate.net
| Framework | Core Principle | Primary Application in Drug Design | Key Insights Provided |
|---|---|---|---|
| Quantum Mechanics (QM), e.g., DFT | Solves approximations of the Schrödinger equation to describe the electronic structure of a system from first principles. mdpi.commdpi.com | Calculating electronic properties, reaction mechanisms, and ligand-protein binding affinities. nih.govdockdynamics.com | Orbital energies, charge distribution, electrostatic potential, bond strengths. mdpi.com |
| Molecular Mechanics (MM) | Uses classical physics and empirical force fields to model atomic interactions. numberanalytics.com | Molecular dynamics simulations, conformational analysis, and high-throughput screening. acs.orgnumberanalytics.com | Molecular conformation, flexibility, binding poses, thermodynamic properties. |
| Hybrid QM/MM | Combines QM for a critical region (e.g., active site) with MM for the larger environment. mdpi.com | Modeling enzyme catalysis, transition states, and reactions where electronic effects are critical. acs.org | Accurate reaction energetics and mechanisms within a biological context. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the topology of the electron density to define atoms and bonds within a molecule. amercrystalassn.orgnce.ac.in | Characterizing the nature and strength of covalent and non-covalent interactions. researchgate.netnce.ac.in | Identification of bond critical points, quantification of bond strength and type (e.g., covalent, ionic, H-bond). researchgate.net |
| Non-Covalent Interaction (NCI) Index | Visualizes regions of non-covalent interactions based on the reduced density gradient. wikipedia.orgnih.gov | Identifying and visualizing hydrogen bonds, van der Waals forces, and steric repulsion in 3D space. nih.gov | Spatial location, type, and relative strength of non-covalent interactions. jussieu.fr |
Impact of Isopropyl and Phenyl Substituents on Electronic and Steric Properties
The biological activity of this compound is significantly influenced by the distinct electronic and steric characteristics of its isopropyl and phenyl substituents. These groups modulate the molecule's shape, size, and electron distribution, which in turn dictates its interaction with biological targets.
The isopropyl group at the 4-position primarily imparts steric bulk. As a branched alkyl group, it is non-planar and sterically demanding, influencing the local conformation of the pyrazole (B372694) ring and potentially restricting the molecule's ability to fit into certain binding pockets. This steric hindrance can be crucial for achieving selectivity for a specific target protein by preventing binding to off-targets with smaller active sites. mdpi.com Electronically, the isopropyl group acts as a weak electron-donating group through an inductive effect (+I), slightly increasing the electron density of the pyrazole core.
| Property | 4-Isopropyl Group | 3-Phenyl Group |
|---|---|---|
| Steric Profile | Bulky, non-planar, flexible. Creates significant local steric hindrance. | Bulky, planar, rigid. Occupies a defined spatial volume. |
| Electronic Effect | Weakly electron-donating via induction (+I effect). | Can be electron-donating or -withdrawing via resonance (mesomeric effect), depending on conjugation. |
| Potential Interactions | Primarily hydrophobic and van der Waals interactions. Can influence selectivity through steric clashes. | π-π stacking, cation-π, and hydrophobic interactions. |
| Influence on Conformation | Restricts rotation around the C4-pyrazole bond and can influence the orientation of adjacent groups. | The dihedral angle between the phenyl and pyrazole rings is a key conformational parameter. |
Role of the Amino Group in Potential Ligand Binding and Molecular Recognition
The 5-amino group is a critical functional moiety in this compound, playing a pivotal role in molecular recognition and ligand binding. Aminopyrazoles are recognized as advantageous frameworks in medicinal chemistry precisely because the amino group can serve as a key anchor for interacting with biological targets like enzymes and receptors. exlibrisgroup.comnih.govresearchgate.net
The primary role of the amino group (-NH₂) is its ability to act as a hydrogen bond donor. nih.gov It possesses two hydrogen atoms that can form strong, directional hydrogen bonds with electronegative atoms (typically oxygen or nitrogen) on amino acid residues within a protein's active site, such as the backbone carbonyls of the hinge region in kinases or the side chains of aspartate, glutamate, or asparagine. nih.gov This hydrogen-bonding capability is often essential for the high-affinity binding of pyrazole-based inhibitors. mdpi.com
Furthermore, the nitrogen atom of the amino group has a lone pair of electrons, allowing it to function as a hydrogen bond acceptor, although it is more commonly observed as a donor. The presence of the amino group also significantly increases the polarity of its local region on the molecule, which can enhance solubility and facilitate interactions with polar residues in a binding pocket.
Electronically, the amino group is a strong electron-donating group through resonance. This donation of electron density into the pyrazole ring system modulates the electronic properties and reactivity of the heterocycle. nih.gov This electronic influence can affect the acidity of the pyrazole N-H proton and the basicity of the pyridine-like nitrogen at position 2, thereby influencing its ionization state and interaction profile at physiological pH. nih.gov The substitution of an amino group at the 5-position of the pyrazole ring is a well-established strategy in the design of various kinase inhibitors. nih.gov
| Interaction Type | Role of Amino Group | Potential Protein Partner (Amino Acid Residues) | Significance in Binding |
|---|---|---|---|
| Hydrogen Bond Donor | -NH ···O or -NH ···N | Asp, Glu, Asn, Gln, Ser, Thr, Main-chain C=O | Provides strong, specific anchoring to the target; crucial for affinity and orientation. |
| Hydrogen Bond Acceptor | -N H₂···H-N or -N H₂···H-O | Arg, Lys, His, Asn, Gln, Ser, Thr, Trp, Main-chain N-H | Contributes to binding affinity, though less common than its donor role. |
| Electrostatic Interactions | Can carry a partial positive charge on H atoms and a partial negative charge on the N atom. | Charged or polar residues. | Contributes to the overall binding energy. |
| Modulation of Scaffold Electronics | Electron-donating group. | N/A (intramolecular effect) | Influences the pKa and reactivity of the pyrazole ring system, affecting other interactions. |
Rational Design Principles for Structural Modification and Derivatization
The rational design of analogs based on the this compound scaffold employs several established medicinal chemistry strategies to optimize properties such as potency, selectivity, and pharmacokinetics. The pyrazole ring is considered a "privileged structure" due to its synthetic accessibility and versatile role as a framework in numerous inhibitors. nih.gov
One of the most powerful strategies is bioisosteric replacement . This involves substituting a part of the molecule with another group that has similar steric and electronic properties, with the goal of improving the compound's profile. For pyrazole-based compounds, bioisosteric replacement of the core pyrazole ring with other five-membered heterocycles like imidazole, triazole, or thiazole (B1198619) has been successfully explored. acs.orgresearchgate.net Similarly, the phenyl substituent at the 3-position could be replaced with other aryl or heteroaryl rings (e.g., thiophene, pyridine) to probe different interactions or improve properties like metabolic stability. researchgate.net
Structure-Activity Relationship (SAR) analysis is a systematic approach to understand how different functional groups and structural changes affect biological activity. For a molecule like this compound, SAR studies would involve synthesizing analogs with variations at each position. For instance:
At the 4-position: The isopropyl group could be replaced with other alkyl groups (e.g., cyclopropyl (B3062369), t-butyl) to modulate steric bulk, or with polar groups to explore new interactions.
At the 3-position: The phenyl ring could be substituted with various electron-donating or electron-withdrawing groups (e.g., methoxy, chloro, trifluoromethyl) to fine-tune electronic properties and binding interactions. researchgate.net
At the 5-amino group: The primary amine could be derivatized to secondary or tertiary amines or converted to amides to alter hydrogen bonding patterns and lipophilicity.
At the 1-position (N-H): Substitution at this nitrogen is a common strategy to block metabolism, modulate hydrogen bonding, and introduce new vectors for interaction with the target protein. mdpi.com
Another key strategy is scaffold hopping , where the central pyrazole core is replaced by a structurally different scaffold that maintains a similar 3D arrangement of the key interacting functional groups. This can lead to novel chemical series with improved properties or a different intellectual property position. Finally, structure-based drug design (SBDD) , which utilizes the 3D structure of the target protein, is integral. If a crystal structure or a reliable homology model is available, modifications can be designed to achieve a better complementary fit within the active site, for example, by adding a group that can access a previously unoccupied sub-pocket. nih.gov
| Design Principle | Description | Example Application for this compound |
|---|---|---|
| Bioisosteric Replacement | Substitution of a functional group with another that has similar physicochemical properties. acs.orgebi.ac.uk | Replacing the 3-phenyl ring with a 2-thienyl or 3-pyridyl ring; replacing the pyrazole core with an imidazole. |
| Structure-Activity Relationship (SAR) | Systematic modification of the molecule to determine the effect of each part on biological activity. nih.gov | Synthesizing a series of analogs with different substituents on the phenyl ring (e.g., F, Cl, OCH₃) to probe electronic effects. |
| Substituent Modification | Varying substituents to optimize steric, electronic, and pharmacokinetic properties. | Replacing the 4-isopropyl group with a cyclopropyl group to reduce lipophilicity while maintaining steric bulk. |
| Scaffold Hopping | Replacing the core molecular structure (scaffold) with a different one while preserving key binding interactions. | Designing a pyrrolo[2,3-d]pyrimidine core that positions the key phenyl and amino-equivalent groups in a similar 3D orientation. |
| Structure-Based Drug Design (SBDD) | Using the 3D structure of the target protein to design ligands with higher affinity and selectivity. nih.gov | Adding a substituent to the phenyl ring designed to form a hydrogen bond with a specific residue in a protein's binding pocket. |
Computational Modeling of Molecular Docking and Binding Modes
Computational modeling, particularly molecular docking, is an indispensable tool for predicting and analyzing the binding modes of this compound and its analogs with their putative protein targets. arabjchem.orgbohrium.com Docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex, and estimate the strength of the interaction, typically as a scoring function or binding energy. nih.govresearchgate.net
The process begins with the preparation of the 3D structures of both the ligand and the target protein, often obtained from X-ray crystallography or created via homology modeling. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, evaluating the fitness of each pose using a scoring function. nih.gov
For aminopyrazole-based compounds, which are frequently designed as kinase inhibitors, a common binding mode involves insertion into the ATP-binding site. nih.govnih.gov In this scenario, the pyrazole scaffold acts as a hinge-binder. Key predicted interactions often include:
Hydrogen Bonds: The pyrazole N-H (at position 1) and the 5-amino group are prime candidates for forming hydrogen bonds with the backbone atoms of the kinase hinge region. mdpi.comnih.gov
Hydrophobic Interactions: The phenyl ring at the 3-position and the isopropyl group at the 4-position typically occupy hydrophobic pockets within the active site, interacting with non-polar amino acid residues. nih.gov
π-π Stacking: The 3-phenyl group can engage in π-π stacking with aromatic residues like tyrosine or phenylalanine in the active site. nih.gov
Docking studies can guide the rational design process by predicting how structural modifications might affect binding. nih.gov For example, simulations can show whether adding a substituent to the phenyl ring would lead to favorable interactions or steric clashes. rsc.org
Following docking, Molecular Dynamics (MD) simulations are often performed to validate the stability of the predicted binding pose and to account for the flexibility of both the ligand and the protein. rsc.org MD provides a more dynamic picture of the interaction, revealing how water molecules might mediate contacts and how the complex behaves over time. Finally, more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to recalculate the binding free energy from the MD trajectory, providing a more accurate estimate of binding affinity than docking scores alone. researchgate.net
| Ligand Moiety | Interaction Type | Typical Interacting Protein Residues | Reference |
|---|---|---|---|
| 5-Amino Group | Hydrogen Bond (Donor) | Hinge Region Backbone Carbonyl (e.g., Met, Cys) | nih.gov |
| Pyrazole N1-H | Hydrogen Bond (Donor) | Hinge Region Backbone Carbonyl/Side Chain (e.g., Glu) | mdpi.comnih.gov |
| Pyrazole N2 | Hydrogen Bond (Acceptor) | Hinge Region Backbone N-H (e.g., Ala) | nih.gov |
| 3-Phenyl Group | Hydrophobic Interaction / π-π Stacking | Leu, Val, Ile, Ala, Phe, Tyr | nih.gov |
| 4-Isopropyl Group | Hydrophobic Interaction / van der Waals | Leu, Val, Ile, Ala | nih.gov |
Advanced Materials and Non Biological Applications of Pyrazole Containing Compounds
Application in Coordination Chemistry and Metal Complexes
There is no specific information available regarding the use of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine in coordination chemistry or the formation of its metal complexes. However, the pyrazole (B372694) scaffold is a well-established and versatile ligand in the field of coordination chemistry. elsevierpure.comresearchgate.net The two adjacent nitrogen atoms in the pyrazole ring possess lone pairs of electrons that can readily coordinate with a wide variety of metal ions, leading to the formation of stable metal complexes. elsevierpure.comresearchgate.net
The coordination behavior of pyrazole-based ligands is highly tunable, influenced by the nature and position of substituents on the pyrazole ring. researchgate.net These substituents can sterically and electronically modify the coordination environment around the metal center, leading to complexes with diverse geometries and properties. Pyrazole-derived ligands have been instrumental in the synthesis of coordination compounds with applications in catalysis, materials science, and bioinorganic modeling. nih.gov The ability of the pyrazole ring to act as both a neutral and an anionic ligand further enhances its versatility in forming a wide array of coordination architectures. researchgate.net Given the structural features of this compound, specifically the presence of the pyrazole core and an additional amino group, it is plausible that this compound could act as a multidentate ligand, forming stable complexes with various metal ions.
Role in Agrochemicals and Crop Protection Research
Specific studies on the agrochemical properties of this compound have not been identified in the reviewed literature. Nevertheless, the pyrazole moiety is a prominent and highly successful scaffold in the agrochemical industry. researchgate.netmdpi.com Numerous commercial pesticides, including fungicides, herbicides, and insecticides, incorporate a pyrazole ring in their chemical structure. orientjchem.orgijrpr.com
| Agrochemical Class | Mode of Action | Example of Pyrazole Derivative |
| Fungicide | Succinate Dehydrogenase Inhibition (SDHI) | Fluxapyroxad nih.gov |
| Herbicide | Protoporphyrinogen Oxidase (PPO) Inhibition | Pyraclonil |
| Insecticide | GABA-gated Chloride Channel Blocker | Fipronil lifechemicals.com |
Exploration as Components in Functional Materials (e.g., dyes, fluorescent materials)
There is a lack of specific research on the application of this compound in the development of functional materials such as dyes and fluorescent materials. However, the pyrazole core is a known component in the design of various organic functional materials. nih.gov The aromatic nature of the pyrazole ring, combined with its electron-donating and accepting capabilities, allows it to be incorporated into larger conjugated systems that are characteristic of dyes and fluorescent compounds. nih.gov
Pyrazoline derivatives, a related class of compounds, are particularly noted for their fluorescent properties and have been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes for detecting metal cations. researchgate.net The fluorescence of these compounds can often be tuned by altering the substituents on the pyrazoline ring. researchgate.net The synthesis of disazo dyes containing pyrazole and pyrazolone moieties has also been reported, indicating the utility of the pyrazole scaffold as a chromophore. researchgate.net The presence of amino and phenyl groups in this compound provides sites for further chemical modification, which could potentially lead to the development of novel dyes and fluorescent materials.
Corrosion Inhibition Mechanisms by Pyrazole Derivatives
Specific studies detailing the corrosion inhibition mechanisms of this compound are not available in the current literature. However, pyrazole derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys in different corrosive media. elsevierpure.comsemanticscholar.org The efficacy of these compounds is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. elsevierpure.comtaylorfrancis.com
| Metal | Corrosive Medium | Example of Pyrazole Inhibitor | Inhibition Efficiency (%) |
| Mild Steel | 1 M HCl | 3,5-dimethylpyrazole | >90 |
| Carbon Steel | 1 M HCl | N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline | 90.8 nih.gov |
| Carbon Steel | 1 M HCl | ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | 91.8 nih.gov |
Future Perspectives and Emerging Research Directions for 4 Isopropyl 3 Phenyl 1h Pyrazol 5 Amine
Integration of Artificial Intelligence and Machine Learning in Pyrazole (B372694) Research
Predictive Modeling: Machine learning algorithms can be trained on large datasets of known pyrazole compounds to predict various properties, such as biological activity, toxicity, and physicochemical characteristics. nih.gov This allows for the in silico screening of virtual libraries of derivatives of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine, prioritizing the most promising candidates for synthesis and testing. researchgate.net
De Novo Drug Design: AI models can generate novel molecular structures with desired properties. researchgate.net Starting with a scaffold like this compound, these models could suggest modifications to enhance a specific biological activity, leading to the design of new therapeutic agents. nih.gov
Synthesis Planning: AI-powered tools can analyze the structure of a target molecule like this compound and propose efficient synthetic routes. digitellinc.com These programs can evaluate millions of possible reaction pathways, considering factors like cost, yield, and sustainability to identify the optimal method.
Development of Novel Synthetic Methodologies with Enhanced Sustainability and Atom Economy
In recent years, the principles of green chemistry have become a central focus in organic synthesis. nih.gov Future research on the synthesis of this compound and its analogs will undoubtedly prioritize methods that are environmentally benign, efficient, and economically viable.
Green Solvents and Catalysts: A major trend is the replacement of hazardous organic solvents with greener alternatives like water or bio-based solvents. tandfonline.comthieme-connect.com Research is also focused on developing highly efficient and recyclable catalysts, such as iron-based catalysts, to minimize waste and environmental impact. tandfonline.comrsc.org
Atom Economy: Synthetic methods with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, are highly desirable. nih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are a powerful strategy for achieving this goal in the synthesis of complex pyrazole derivatives. tandfonline.comdntb.gov.ua
Energy Efficiency: The use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
The table below summarizes key green chemistry metrics that are increasingly being used to evaluate and compare the sustainability of synthetic routes for pyrazole derivatives.
| Metric | Description | Goal |
| Atom Economy (AE) | The measure of the amount of starting materials that end up in the final product. | Maximize |
| Reaction Mass Efficiency (RME) | The ratio of the mass of the isolated product to the total mass of reactants used. | Maximize |
| Yield Economy (YE) | A metric that considers both the percentage yield and the reaction time. | Maximize |
| Optimum Efficiency (OE) | A composite metric that relates Reaction Mass Efficiency to Atom Economy. | Maximize |
This table provides an interactive summary of key sustainability metrics in chemical synthesis. nih.gov
By focusing on these principles, future synthetic strategies for pyrazoles will not only be more efficient but also more aligned with the goals of sustainable development.
Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Analysis
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Modern spectroscopic techniques are providing unprecedented insights into the intricate details of chemical reactions as they occur. perkinelmer.com
In-situ Monitoring: Techniques like Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor reactions in real-time. perkinelmer.comnih.gov This allows researchers to identify transient intermediates and gain a detailed understanding of the reaction kinetics and mechanism for the formation of pyrazoles.
Ultrafast Spectroscopy: Ultrafast laser techniques enable the observation of molecular dynamics on the femtosecond timescale. spectroscopyonline.com This can provide fundamental insights into the photochemical and photophysical properties of pyrazole derivatives and the elementary steps of their reactions.
Advanced Mass Spectrometry: Modern mass spectrometry techniques can be used to characterize complex reaction mixtures and identify previously unknown products and intermediates, shedding light on complex reaction pathways.
Imaging Spectroscopy: The combination of spectroscopy with imaging technologies allows for the spatial mapping of chemical composition. This could be particularly useful in studying the role of pyrazole derivatives in biological systems or in materials science applications.
The application of these advanced analytical methods will move the study of pyrazole chemistry from static snapshots to dynamic, real-time analysis, enabling a more profound understanding of their reactivity. southampton.ac.uk
Exploration of Unique Reactivity Patterns and Unconventional Transformations
While the core reactivity of the pyrazole ring is well-established, future research will likely focus on discovering and exploiting novel and unconventional transformations.
Ring-Opening and Rearrangement Reactions: Recent studies have shown that the pyrazole ring can undergo unusual ring-opening and rearrangement reactions under specific conditions. nih.govnih.gov For instance, the transformation of pyrazoles into other heterocyclic systems, such as 1,2,4-triazoles, has been observed. researchgate.net Exploring these pathways for this compound could lead to the synthesis of novel molecular scaffolds.
C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying molecular structures without the need for pre-functionalized starting materials. researchgate.net Developing new methods for the selective C-H functionalization of the pyrazole ring and its substituents will open up new avenues for creating diverse derivatives.
Photocatalysis and Electrosynthesis: The use of light and electricity to drive chemical reactions offers new possibilities for accessing unique reactivity. These methods can often be performed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods.
The discovery of such unconventional reactivity will expand the synthetic toolbox for pyrazole chemistry, providing access to a wider range of molecular architectures and functional group patterns. mdpi.com
Interdisciplinary Approaches in Pyrazole Chemistry
The versatility of the pyrazole scaffold ensures its continued relevance in a wide range of scientific disciplines. mdpi.com Future research on this compound and its derivatives will likely involve increasing collaboration between chemists, biologists, materials scientists, and other researchers.
Chemical Biology: Pyrazole derivatives can be designed as molecular probes to study biological processes. nih.gov Their ability to interact with specific biological targets makes them valuable tools for understanding disease mechanisms and identifying new drug targets.
Materials Science: The unique electronic and photophysical properties of pyrazoles make them attractive candidates for applications in materials science, such as in the development of fluorescent sensors, organic light-emitting diodes (OLEDs), and energetic materials. researchgate.netnih.govresearchgate.net
Agrochemicals: The pyrazole core is found in many commercially successful herbicides, insecticides, and fungicides. nih.gov Interdisciplinary research will continue to drive the development of new agrochemicals with improved efficacy and reduced environmental impact.
By embracing interdisciplinary approaches, the full potential of pyrazole chemistry can be realized, leading to innovations that address key challenges in medicine, technology, and agriculture.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-isopropyl-3-phenyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield improvement?
- Methodology : The compound can be synthesized via condensation reactions between substituted hydrazines and β-diketones or α,β-unsaturated ketones. For example, using sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like DMF or DMSO under reflux conditions. Optimization involves adjusting stoichiometric ratios, solvent polarity, and temperature gradients (e.g., 60–80°C for 12–24 hours) to maximize yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns.
- X-ray crystallography : Resolve stereochemical ambiguities and validate tautomeric forms (e.g., pyrazole ring puckering). Single-crystal diffraction data (e.g., triclinic system, space group P1) provide atomic-level precision .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns.
Q. How can researchers assess the preliminary biological activity of this compound against enzyme targets?
- Methodology :
- Enzyme inhibition assays : Measure IC₅₀ values using fluorometric or colorimetric substrates (e.g., cytochrome P450 inhibition).
- Molecular docking : Preliminary screening with AutoDock Vina or Schrödinger Suite to predict binding affinities to active sites (e.g., kinase domains) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data in the spectroscopic analysis of this compound?
- Methodology :
- Cross-validate using multiple techniques (e.g., compare DFT-calculated IR spectra with experimental data).
- Adjust solvent effects in computational models (e.g., PCM solvation in Gaussian 09).
- Re-examine crystallographic parameters (e.g., thermal displacement factors, Rint values) to rule out experimental artifacts .
Q. How can researchers design experiments to investigate the interaction mechanisms between this compound and cytochrome P450 enzymes?
- Methodology :
- Kinetic studies : Determine Km and Vmax under varying substrate concentrations.
- Site-directed mutagenesis : Identify critical residues (e.g., heme-binding regions) via alanine scanning.
- Molecular dynamics simulations : Analyze binding stability over 100-ns trajectories (e.g., GROMACS/AMBER) .
Q. What methodological approaches are employed to optimize regioselectivity in the functionalization of this compound derivatives?
- Methodology :
- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic substitution.
- Catalytic systems : Use Pd/Cu-mediated cross-coupling (e.g., Suzuki-Miyaura) for C–H activation.
- Computational modeling : Screen transition states with DFT (e.g., B3LYP/6-311+G(d,p)) to predict regiochemical outcomes .
Q. How should researchers address discrepancies in biological activity data across different assay platforms for this compound?
- Methodology :
- Standardization : Adopt uniform protocols (e.g., ATP concentration in kinase assays).
- Orthogonal validation : Confirm results via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify platform-specific biases .
Notes
- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed data from PubChem, crystallographic databases, and enzymatic studies.
- For advanced synthesis, leverage computational reaction design platforms (e.g., ICReDD) to accelerate optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
